1-Benzylpiperidine-2,3-dione

Vue d'ensemble

Description

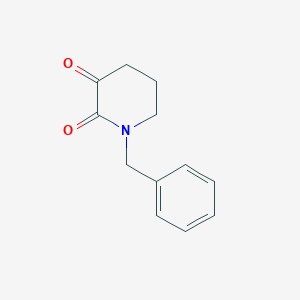

1-Benzylpiperidine-2,3-dione is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group and two keto groups at positions 2 and 3.

Applications De Recherche Scientifique

1-Benzylpiperidine-2,3-dione has several applications in scientific research:

Mécanisme D'action

Target of Action

1-Benzylpiperidine-2,3-dione is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, donepezil, a drug containing a piperidine nucleus, is a selective acetylcholinesterase inhibitor .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways . For example, donepezil, a piperidine derivative, is used in the management of Alzheimer’s disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons and diminished levels of the neurotransmitter acetylcholine .

Pharmacokinetics

Donepezil, a piperidine derivative, has an oral bioavailability of 100% and a biological half-life of about 70 hours . It can easily cross the blood-brain barrier , which is crucial for its effectiveness in treating neurodegenerative disorders.

Result of Action

Piperidine derivatives have been associated with a variety of biological and pharmacological activities . For instance, donepezil, a piperidine derivative, is known to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function in Alzheimer’s disease patients .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, donepezil, a piperidine derivative, is a selective acetylcholinesterase inhibitor

Cellular Effects

Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For example, donepezil, a piperidine derivative, is used in the management of Alzheimer’s disease (AD), indicating its influence on neuronal cells .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways

Subcellular Localization

Recent advances in machine learning and proteomics have made great contributions to predicting protein subcellular localization . These techniques could potentially be applied to study the subcellular localization of 1-Benzylpiperidine-2,3-dione.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-2,3-dioxopiperidine precursors. This reaction typically requires the use of strong acids or bases as catalysts and is conducted under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of palladium-catalyzed hydrogenation reactions. This method is advantageous due to its scalability and efficiency. The reaction conditions often include the use of palladium on carbon as a catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzylpiperidine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of 1-benzylpiperidine-2,3-diol.

Substitution: Formation of various substituted piperidine derivatives.

Comparaison Avec Des Composés Similaires

Donepezil: A selective acetylcholinesterase inhibitor with a similar piperidine structure.

Piperidine-2,6-dione derivatives: These compounds share the piperidine core and exhibit similar chemical properties.

Uniqueness: 1-Benzylpiperidine-2,3-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .

Activité Biologique

1-Benzylpiperidine-2,3-dione (CAS No. 111492-69-4) is a heterocyclic organic compound featuring a piperidine ring with a benzyl substitution and two keto groups at positions 2 and 3. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 201.24 g/mol

Structural Features

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Keto Groups : Located at the 2 and 3 positions, these functional groups are crucial for the compound's reactivity and biological activity.

This compound exhibits its biological effects through various mechanisms:

Target Interactions

The compound interacts with multiple cellular targets, influencing several biochemical pathways. Research indicates that piperidine derivatives can modulate enzyme activities, particularly those involved in neurotransmission and metabolic processes .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds such as Donepezil (another piperidine derivative) exhibit high oral bioavailability and significant half-lives, suggesting that similar properties may be expected for this compound.

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives. For example, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cell cycle progression .

Neuropharmacological Effects

This compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Its structural similarity to known acetylcholinesterase inhibitors suggests that it may also inhibit cholinesterase enzymes, enhancing cholinergic neurotransmission .

Study on Anticancer Activity

In a study evaluating the cytotoxicity of various piperidine derivatives, this compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug Bleomycin. This study utilized a three-component reaction leading to enhanced biological activity due to the compound's unique structural features .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives indicated that compounds similar to this compound could potentially inhibit monoamine oxidases (MAO), which are implicated in neurodegenerative disorders. The study reported IC values for selective MAO-B inhibition, highlighting the therapeutic potential of these compounds .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Donepezil | Acetylcholinesterase inhibitor | Enhances cholinergic signaling |

| Piperidine-2,6-dione derivatives | Anticancer activity | Induces apoptosis in cancer cells |

| 1-Benzylpyrrolidine derivatives | Neuroprotective effects | Inhibits MAO and enhances antioxidant activity |

Propriétés

IUPAC Name |

1-benzylpiperidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCASZOHZLUBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551300 | |

| Record name | 1-Benzylpiperidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111492-69-4 | |

| Record name | 1-(Phenylmethyl)-2,3-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111492-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.